(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid
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Description
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a chemical compound that has been explored in the context of organic chemistry, particularly in the synthesis and structural analysis of cyclic amino acids and derivatives.
Synthesis Analysis
- The synthesis of related compounds, such as Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, involves conformational locking using the bicyclo[3.2.0]heptane core structure. This process helps in achieving different stereoisomers with distinct conformations (Vorberg et al., 2017).
- Another approach involves the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, a process that can be related to the synthesis of similar cyclic amino acids (Berkessel et al., 2002).
Molecular Structure Analysis
- The molecular structure of such compounds often adopts a boat-like conformation, largely unaffected by various substitution patterns. This intrinsic property is crucial for the design of molecules with spatial and directional fixation of pharmacophoric groups (Vorberg et al., 2017).
Chemical Reactions and Properties
- Certain reactions, such as the tandem radical addition-homoallylic radical rearrangement, are key in synthesizing neuroexcitants from N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes (Hodgson et al., 2005).
Physical Properties Analysis
- The physical properties, like crystal structure and conformation, of similar cyclic amino acids have been studied in detail. For example, 1-aminocyclohexane-1-carboxylic acid and its derivatives show that the cyclohexane rings adopt a chair conformation, with amino groups usually occupying the axial position (Valle et al., 1988).
Scientific Research Applications
“(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid” is a specific compound that is used in biochemical research . While specific applications of this compound are not readily available, it’s important to note that compounds like this often find use in the field of proteomics , which is the large-scale study of proteins.
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Proteomics Research
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Peptide Synthesis
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Dual Protection of Amines
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Biochemical Research
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Medicinal Chemistry
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Organic Synthesis
properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQOFHUYZLCVGB-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid |
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